![molecular formula C14H15N3O B2549399 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone CAS No. 2034544-80-2](/img/structure/B2549399.png)

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

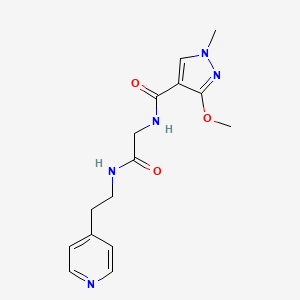

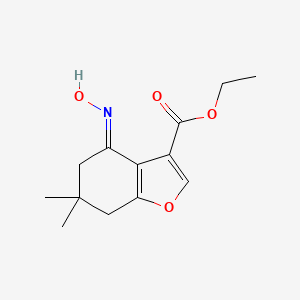

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone, also known as DPPM, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. DPPM has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

- Application : Researchers have explored its antioxidant and antimicrobial properties. For instance, (4-(6-aminopyrimidine-4-yl)piperazin-1-yl)(5-methyl pyrazine-2-yl)methanone exhibited good antioxidant activity . This suggests potential applications in drug development or food preservation.

- Application : The compound can be used in a novel and efficient catalyst-free tandem aza-Mannich/cyclization/aromatization reaction. This reaction leads to the synthesis of highly substituted 5,6-dihydropyrazolo[5,1-a]isoquinolines, which are valuable structural motifs .

- Application : Pyrazolo[1,5-a]pyrimidines, structurally related to our compound, have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity and as tyrosine kinase inhibitors . These properties make them relevant in drug discovery.

- Application : 4,7-Dihydropyrazolo[1,5-a]pyrimidines (DPPMs) behave as potent mimics of Hantzsch 1,4-dihydropyridine calcium channel blockers. Related pyrazolo[5,1-b]quinazolines were found to be potent KATP channel openers . These applications highlight their potential in cardiovascular research.

- Application : Enamides derived from marketed drugs and bioactive molecules can serve as suitable substrates in the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines . This opens avenues for drug development and optimization.

- Application : Aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines undergo air oxidation. For example, 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has been reported . Understanding these oxidation processes contributes to the study of reactive intermediates.

Antioxidant and Antimicrobial Activity

Catalyst-Free Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines

Purine Analog and Tyrosine Kinase Inhibitor

Calcium Channel Blockers and KATP Channel Openers

Drug Synthesis and Bioactive Molecules

Air Oxidation of Aromatic Substituted Derivatives

properties

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)16-8-9-17-12(10-16)6-7-15-17/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSDNQPGOFMAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)

![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)

![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B2549338.png)